molecular formula C29H48O B1681466 Sarcosterol CAS No. 73731-24-5

Sarcosterol

Cat. No.: B1681466
CAS No.: 73731-24-5
M. Wt: 412.7 g/mol
InChI Key: WSMAULFAXOAWSD-PPGDCBHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcosterol is a marine-derived sterol first isolated from the soft coral Sarcophyton glaucum in 1979 . Its chemical structure is defined as (23R,24R)-dimethylcholest-5,17(20)-dien-3β-ol, with a molecular formula of C₂₉H₄₈O and a molecular weight of 412.37 g/mol . The compound features a Δ⁵ double bond in the steroid nucleus, a Δ¹⁷⁽²⁰⁾ double bond in the side chain, and two methyl groups at positions C-23 and C-24 in the R configuration.

Properties

CAS No.

73731-24-5

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1

InChI Key

WSMAULFAXOAWSD-PPGDCBHWSA-N

SMILES

CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Isomeric SMILES

C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)C

Canonical SMILES

CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarcosterol; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sterols

Sarcosterol belongs to the phytosterol subclass, characterized by alkylation and oxidation modifications in the side chain. Below is a comparative analysis with structurally related compounds:

Key Structural Differences
Compound Molecular Formula Molecular Weight (g/mol) Structural Features Source
This compound C₂₉H₄₈O 412.37 Δ⁵, Δ¹⁷⁽²⁰⁾, 23R,24R-dimethyl Soft coral Sarcophyton spp.
16α-Hydroxythis compound C₂₉H₄₈O₂ 428.37 This compound derivative with an additional hydroxyl group at C-16 Sarcophyton microspiculata
Brassicasterol C₂₈H₄₆O 398.37 Δ⁵,²², Δ⁷, 24-methyl; lacks Δ¹⁷⁽²⁰⁾ and C-23 methyl Algae, plants
Ficisterol C₂₉H₄₈O 412.37 Δ⁵,²⁵, 23-ethyl, 24-methyl; lacks Δ¹⁷⁽²⁰⁾ Marine sponges
Dinosterol C₃₀H₅₀O 426.37 Δ⁵, Δ²², 4α,23,24-trimethyl Dinoflagellates

Key Observations :

  • Side-Chain Modifications : this compound’s 17(20)-double bond and 23R,24R-dimethyl groups distinguish it from plant-derived sterols like brassicasterol, which feature a 24-methyl group but lack marine-specific alkylation .
  • Biosynthetic Origins: Unlike dinosterol (common in dinoflagellates), this compound is exclusive to soft corals, reflecting niche biosynthetic pathways in marine ecosystems .
Spectroscopic Differentiation
  • NMR Signatures : this compound’s ¹³C NMR spectrum shows distinct signals at δC 133.0 (C-20) and δC 52.9 (C-14) , attributed to the Δ¹⁷⁽²⁰⁾ double bond and side-chain methyl groups . In contrast, brassicasterol lacks these signals due to its Δ⁷ and Δ²² double bonds .
  • HMBC Correlations : For 16α-hydroxythis compound, HMBC cross-peaks between δH 4.65 (H-16) and C-13 (δC 44.2)/C-20 (δC 133.0) confirm hydroxylation at C-16 .
Bioactivity Comparisons
Compound Reported Bioactivity Mechanism/Notes
This compound Moderate antifungal activity Targets fungal membrane integrity
16α-Hydroxythis compound Cytotoxic against cancer cells (IC₅₀: ~10 μM) Enhanced activity due to C-16 hydroxylation
Brassicasterol Antioxidant, cholesterol-lowering Acts via inhibition of lipid peroxidation
Dinosterol Biomarker for dinoflagellate blooms Non-pharmacological; ecological significance

Functional Insights :

  • The C-16 hydroxylation in 16α-hydroxythis compound correlates with increased cytotoxicity, suggesting that oxidation at this position enhances interaction with cellular targets .
  • This compound’s 17(20)-double bond may contribute to membrane disruption in fungi, a mechanism less prevalent in plant sterols like brassicasterol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcosterol
Reactant of Route 2
Sarcosterol

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